molecular formula C18H27ClN2O2 B6170217 N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride CAS No. 2418695-39-1

N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride

Cat. No. B6170217
CAS RN: 2418695-39-1
M. Wt: 338.9
InChI Key:
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Description

The compound “N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride” is a complex organic molecule. It contains an aminomethyl group attached to a cyclohexyl ring , a benzofuran ring which is a type of aromatic heterocycle, and a carboxamide group. The hydrochloride indicates that it is a salt form of the compound, which can affect its solubility and stability .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The cyclohexyl ring could adopt a chair conformation, which is the most stable conformation for cyclohexane . The benzofuran ring is aromatic and planar. The presence of the carboxamide group could lead to the formation of hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The aminomethyl group could potentially be involved in reactions such as alkylation . The carboxamide group could undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water . Other properties such as melting point, boiling point, and density would need to be determined experimentally.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride involves the reaction of 1-(aminomethyl)cyclohexane with 3,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, followed by conversion of the resulting carboxamide to the hydrochloride salt.", "Starting Materials": [ "1-(aminomethyl)cyclohexane", "3,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Methanol" ], "Reaction": [ "1. Dissolve 1-(aminomethyl)cyclohexane in diethyl ether and add 3,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.", "2. Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature for several hours.", "3. Extract the product with diethyl ether and wash with sodium hydroxide solution.", "4. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "5. Dissolve the resulting carboxamide in methanol and add hydrochloric acid to form the hydrochloride salt.", "6. Filter the product and dry under vacuum to obtain N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride." ] }

CAS RN

2418695-39-1

Product Name

N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9

Purity

93

Origin of Product

United States

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